molecular formula C14H10ClFO3 B6402415 4-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid CAS No. 1261975-60-3

4-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid

Cat. No.: B6402415
CAS No.: 1261975-60-3
M. Wt: 280.68 g/mol
InChI Key: LQEOQZMDLHKHIK-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a fluoro group, and a methoxy group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluoroanisole and 4-chlorobenzoic acid.

    Reaction Conditions: The reaction is carried out under conditions that facilitate the formation of the desired product.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, and may include additional steps for the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while oxidation reactions can yield carboxylic acids .

Scientific Research Applications

4-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique chemical properties.

    Agriculture: It is used in the synthesis of herbicides and pesticides.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

4-chloro-3-(2-fluoro-3-methoxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-12-4-2-3-9(13(12)16)10-7-8(14(17)18)5-6-11(10)15/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEOQZMDLHKHIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690091
Record name 6-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261975-60-3
Record name 6-Chloro-2'-fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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